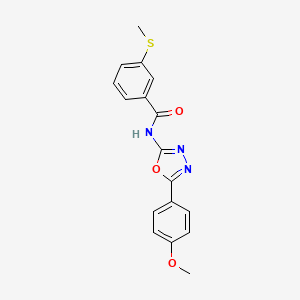

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)16-19-20-17(23-16)18-15(21)12-4-3-5-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHRGIVQRFREIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Intermediates

The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions between hydrazides and carboxylic acid derivatives. For example, thiosemicarbazide intermediates derived from benzoyl chloride derivatives undergo cyclization under microwave irradiation or reflux conditions. A key intermediate, 3-(methylthio)benzohydrazide, is prepared by reacting 3-(methylthio)benzoic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. Cyclization with triethyl orthoformate in acidic media yields the oxadiazole core.

Introduction of the 4-Methoxyphenyl Group

Electrophilic aromatic substitution is employed to introduce the 4-methoxyphenyl moiety. A representative method involves coupling 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently dehydrated using phosphorus oxychloride to generate the 1,3,4-oxadiazole derivative. Alternative approaches utilize palladium-catalyzed cross-coupling reactions to attach the methoxyphenyl group post-cyclization.

Functionalization with the Methylthio Group

The methylthio (-SMe) group is introduced via nucleophilic substitution. For instance, methylthiolation of 3-bromobenzamide using sodium methanethiolate in dimethylformamide (DMF) at 0–5°C prevents by-product formation. Temperature control is critical, as excessive heat leads to sulfoxide or sulfone derivatives.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Polar aprotic solvents such as DMF or acetonitrile enhance reaction efficiency by solubilizing intermediates. Catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH) accelerate cyclization and coupling reactions. For example, K₂CO₃-mediated cyclization of 3-(methylthio)benzohydrazide with 4-methoxybenzoyl chloride achieves yields exceeding 70%.

Temperature and Time Parameters

Purification Techniques

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) yields products with ≥95% purity.

Industrial Production Methods

Scalable Synthesis

Industrial protocols emphasize continuous flow systems to enhance reproducibility. For example, a two-step continuous process involves:

Green Chemistry Approaches

Solvent recovery systems and catalyst recycling reduce environmental impact. Supercritical CO₂ has been explored as a green solvent for cyclization, achieving 65% yield with 90% solvent recovery.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : The methoxy (-OCH₃) group appears as a singlet at δ 3.8 ppm, while aromatic protons of the benzamide moiety resonate between δ 7.2–8.1 ppm.

- ¹³C NMR : The oxadiazole ring carbons are observed at δ 165–170 ppm.

- HRMS : Molecular ion peak [M+H]⁺ at m/z 341.4 confirms the molecular formula C₁₇H₁₅N₃O₃S.

Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms ≥98% purity.

Challenges and Mitigation Strategies

By-Product Formation

Issue : Thioetherification at elevated temperatures produces sulfoxides.

Solution : Slow addition of sodium methanethiolate at 0–5°C suppresses oxidation.

Low Cyclization Yields

Issue : Incomplete cyclization due to moisture sensitivity.

Solution : Anhydrous conditions with molecular sieves improve yields to >75%.

Data Tables

Table 1: Comparison of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the methylthio group can modulate its chemical reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Position and Electronic Effects

- 4-Methoxyphenyl vs. However, the latter’s fused aromatic system may improve π-π stacking interactions in enzyme binding .

- 3-(Methylthio)benzamide vs. Sulfamoyl (LMM5) : The methylthio group in the target compound is less polar than the sulfamoyl group in LMM5, which could reduce water solubility but increase membrane permeability .

Thiadiazole vs. Oxadiazole Cores

Compounds in (e.g., 8a–8c) feature thiadiazole cores instead of oxadiazoles. Thiadiazoles generally exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation but may show stronger enzyme inhibition due to enhanced electron delocalization .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 460.49 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its role in enhancing the pharmacological profile of various compounds.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer activity. In particular, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values reported range from 10 to 15 µM.

- NCI-H460 (Lung Cancer) : The compound exhibited significant cytotoxicity with IC50 values around 12 µM.

- HeLa (Cervical Cancer) : Demonstrated growth inhibition with IC50 values approximately 14 µM.

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms for the anticancer activity include:

- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit RET kinase activity, leading to reduced cancer cell proliferation .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, evidenced by increased caspase activity in treated cells.

- Cell Cycle Arrest : Studies have indicated that treatment with this class of compounds can lead to G2/M phase arrest in cancer cells.

Case Study 1: In Vitro Evaluation

A study conducted on a series of benzamide derivatives including the target compound showed promising results against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. The results indicated a dose-dependent response with significant inhibition at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| NCI-H460 | 12 |

| HeLa | 14 |

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the oxadiazole ring significantly influenced biological activity. For instance, substituents at specific positions on the aromatic rings enhanced potency against certain cancer types while reducing toxicity profiles.

Q & A

Q. What are the common synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole core via cyclization of thiosemicarbazide intermediates under microwave irradiation or reflux conditions. For example, coupling benzoyl chloride derivatives with glycine under basic conditions yields key intermediates .

- Step 2 : Functionalization of the oxadiazole ring. Substituents like 4-methoxyphenyl and methylthio groups are introduced via nucleophilic substitution or coupling reactions. For instance, thiol-ene reactions or palladium-catalyzed cross-coupling may be employed .

- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature (60–120°C), and catalysts (e.g., NaH or K₂CO₃) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Key absorptions for amide (1650–1700 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) groups validate functional groups .

Q. What are the key steps in optimizing reaction conditions during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .

- Temperature Control : Cyclization reactions often require reflux (e.g., 80°C for 6–12 hours) to achieve >70% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

- Molecular Docking : Predict binding modes with enzymes like tubulin or kinase targets. For example, the methoxyphenyl group may occupy hydrophobic pockets, while the oxadiazole ring engages in hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with anticancer activity to guide derivative design .

Q. What strategies address discrepancies in biological activity data across studies?

- Comparative SAR Analysis : Evaluate how substituent variations (e.g., replacing methoxy with chloro groups) alter activity. For instance, electron-withdrawing groups may enhance cytotoxicity by increasing electrophilicity .

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, such as IC₅₀ ranges (e.g., 2–15 µM against HeLa cells) .

Q. How to design derivatives to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the methylthio group (-SMe) with sulfone (-SO₂Me) to enhance metabolic stability .

- Prodrug Strategies : Introduce ester moieties to improve solubility; enzymatic cleavage in vivo releases the active form .

- LogP Optimization : Add hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP values, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.